An In-depth Technical Guide to Bicyclo[2.2.2]octa-2,5-diene: IUPAC Nomenclature and Structure
An In-depth Technical Guide to Bicyclo[2.2.2]octa-2,5-diene: IUPAC Nomenclature and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octa-2,5-diene is a highly strained, bridged bicyclic organic compound with the molecular formula C₈H₁₀. Its rigid framework and the presence of two non-conjugated double bonds make it a valuable building block in organic synthesis, particularly as a ligand in organometallic chemistry and as a precursor to various polycyclic systems. This guide provides a comprehensive overview of its IUPAC nomenclature, detailed molecular structure, and key spectroscopic and physical properties.
IUPAC Nomenclature and Structural Elucidation
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is bicyclo[2.2.2]octa-2,5-diene . This name is derived as follows:
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bicyclo : Indicates a bicyclic compound containing two rings.
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[2.2.2] : These numbers, enclosed in square brackets, denote the number of atoms in each of the three bridges connecting the two bridgehead carbon atoms. In this case, there are two carbons in each of the three bridges.
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octa : Specifies that the total number of carbon atoms in the bicyclic system is eight.
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-2,5-diene : Indicates the presence of two double bonds, located at positions 2 and 5 of the carbon framework.
The numbering of the bicyclic system begins at one bridgehead carbon, proceeds along the longest bridge to the second bridgehead carbon, continues along the next longest bridge back to the first bridgehead, and concludes with numbering the shortest bridge.
Below is a diagram illustrating the logical relationship for the IUPAC nomenclature of bicyclo[2.2.2]octa-2,5-diene.
Caption: Logical breakdown of the IUPAC name for bicyclo[2.2.2]octa-2,5-diene.
Molecular Structure and Quantitative Data
The structure of bicyclo[2.2.2]octa-2,5-diene has been determined with high precision using gas electron diffraction. The molecule possesses a highly symmetrical and rigid cage-like structure.
The following diagram, generated using the DOT language, visualizes the molecular structure of bicyclo[2.2.2]octa-2,5-diene.
Caption: 2D representation of the bicyclo[2.2.2]octa-2,5-diene structure.
Structural Parameters
The precise bond lengths and angles of bicyclo[2.2.2]octa-2,5-diene have been determined by gas electron diffraction. These values highlight the strain within the bicyclic system.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=C | 1.339 ± 0.005 |
| C-C (vinyl-alkyl) | 1.521 ± 0.008 |
| C-C (alkyl-alkyl) | 1.553 ± 0.017 |
| Bond Angles (°) | |
| C-C=C | 113.5 ± 0.5 |
| Dihedral Angle | 123.4 ± 2.2 |
Data sourced from A. Yokozeki and K. Kuchitsu, Bulletin of the Chemical Society of Japan, 1971, 44, 2356-2363.
Spectroscopic Data
The spectroscopic data for bicyclo[2.2.2]octa-2,5-diene are crucial for its identification and characterization. While detailed spectra for the unsubstituted parent compound are not widely published, data for closely related derivatives provide insight into the expected spectral features.
| Spectroscopy | Expected Features for Unsubstituted Bicyclo[2.2.2]octa-2,5-diene |
| ¹H NMR | Olefinic protons (C=C-H) would appear as a multiplet around 6.0-6.5 ppm. Bridgehead protons would be observed as a multiplet around 3.0-3.5 ppm. Methylene bridge protons would appear as a multiplet around 1.5-2.0 ppm. |
| ¹³C NMR | Olefinic carbons (C=C) would have a chemical shift in the range of 130-140 ppm. Bridgehead carbons would be expected in the range of 35-45 ppm. Methylene bridge carbons would be the most upfield, around 25-35 ppm. |
| Infrared (IR) | A characteristic C=C stretching vibration would be observed around 1600-1650 cm⁻¹. The C-H stretching of the vinyl groups would appear above 3000 cm⁻¹, while the aliphatic C-H stretching would be just below 3000 cm⁻¹. |
Experimental Protocols: Synthesis
The most common and direct route to the bicyclo[2.2.2]octa-2,5-diene core is through a Diels-Alder reaction. The parent compound can be synthesized via the cycloaddition of 1,3-cyclohexadiene (B119728) and a suitable dienophile, followed by subsequent modifications. A general, well-established protocol for a related derivative is presented below to illustrate the methodology.
General Procedure for the Synthesis of a Bicyclo[2.2.2]octa-2,5-diene Derivative
This protocol outlines the synthesis of a substituted bicyclo[2.2.2]octa-2,5-diene via a Diels-Alder reaction, which is a common strategy for accessing this scaffold.
Reaction: Diels-Alder Cycloaddition of 1,3-Cyclohexadiene and an Activated Dienophile.
Materials:
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1,3-Cyclohexadiene
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Dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate)
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Solvent (e.g., toluene, xylene, or a neat mixture)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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A reaction flask is charged with the dienophile and the solvent under an inert atmosphere.
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1,3-Cyclohexadiene is added to the solution.
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The reaction mixture is heated to a temperature appropriate for the specific dienophile (typically ranging from 80 to 150 °C).
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The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The crude product is purified by recrystallization or column chromatography to yield the desired bicyclo[2.2.2]octa-2,5-diene derivative.
The following diagram illustrates a generalized workflow for the synthesis of a bicyclo[2.2.2]octa-2,5-diene derivative.
Caption: A generalized experimental workflow for the synthesis of a bicyclo[2.2.2]octa-2,5-diene derivative.
Conclusion
Bicyclo[2.2.2]octa-2,5-diene is a foundational structure in the study of strained polycyclic molecules and serves as a versatile intermediate in organic synthesis. Its well-defined IUPAC nomenclature reflects its precise and rigid molecular architecture. The quantitative structural data and characteristic spectroscopic features provide the necessary tools for its identification and utilization in the development of novel chemical entities and materials. The synthetic accessibility through the Diels-Alder reaction further underscores its importance for researchers in both academic and industrial settings.
